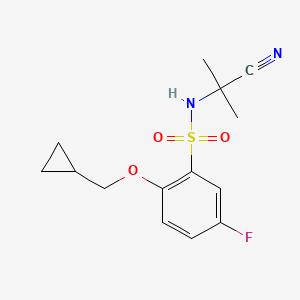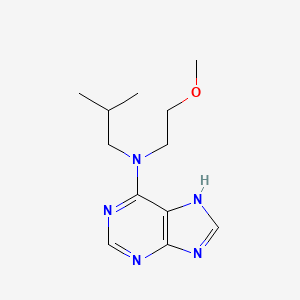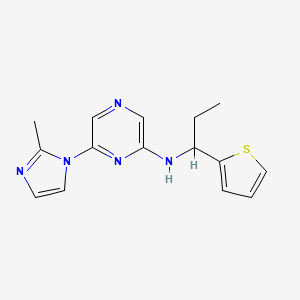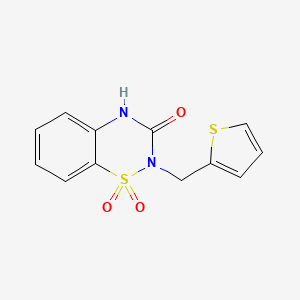![molecular formula C19H25N3O3 B7631922 N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide, commonly known as MIPT, is a chemical compound that belongs to the class of tryptamines. MIPT is a psychoactive drug that has been used for research purposes due to its hallucinogenic properties.
Wirkmechanismus
MIPT is a serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. MIPT also binds to other serotonin receptors, including the 5-HT1A and 5-HT2C receptors. The activation of the 5-HT2A receptor by MIPT leads to the activation of the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C. The activation of these pathways leads to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
MIPT has been shown to have hallucinogenic effects, including changes in perception, thought, and mood. MIPT has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. MIPT has also been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MIPT has been used in studies to understand the mechanism of action of hallucinogens and their potential therapeutic applications. MIPT has advantages over other hallucinogens, such as LSD and psilocybin, as it has a shorter duration of action and fewer side effects. However, MIPT has limitations in terms of its potency and selectivity for the 5-HT2A receptor, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of MIPT. One direction is to further understand the mechanism of action of the drug and its effects on behavior and cognition. Another direction is to explore the potential therapeutic applications of MIPT, such as in the treatment of depression and anxiety. Additionally, there is a need for the development of more selective and potent agonists for the 5-HT2A receptor, which may lead to the development of more effective therapeutic agents.
Synthesemethoden
MIPT can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of N-methylformamide with 5-methoxyindole-2-carboxylic acid to form 5-methoxy-N-methyltryptamine. The final step involves the reaction of 5-methoxy-N-methyltryptamine with piperidine and 2-methylpropanoyl chloride to form MIPT. The Eschweiler-Clarke reaction involves the reaction of 5-methoxyindole-2-carboxylic acid with formaldehyde and ammonium chloride to form 5-methoxy-N-methyltryptamine. The final step involves the reaction of 5-methoxy-N-methyltryptamine with piperidine and 2-methylpropanoyl chloride to form MIPT.
Wissenschaftliche Forschungsanwendungen
MIPT has been used for research purposes due to its hallucinogenic properties. MIPT is a serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. MIPT has been used in studies to understand the mechanism of action of hallucinogens and their potential therapeutic applications. MIPT has also been used in studies to understand the role of serotonin in the brain and its effects on behavior and cognition.
Eigenschaften
IUPAC Name |
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12(2)18(23)20-14-5-4-8-22(11-14)19(24)17-10-13-9-15(25-3)6-7-16(13)21-17/h6-7,9-10,12,14,21H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJWACAUHUVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCN(C1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)

![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)


![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)

![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
